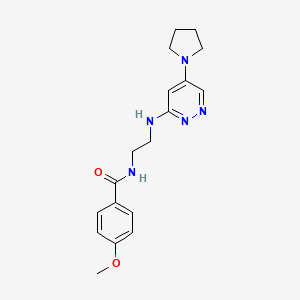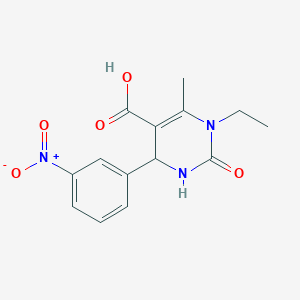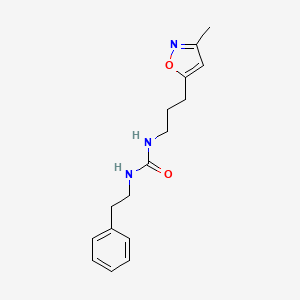
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea” is a chemical compound that belongs to the family of five-membered heterocycles known as isoxazoles . Isoxazoles are characterized by a five-membered ring structure with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives are diverse and can lead to a wide range of products. For instance, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .Scientific Research Applications
Isoxazole Privileged Scaffold: Isoxazole moieties are commonly found in commercially available drugs. MIPEP’s unique structure makes it an attractive scaffold for designing novel drug candidates . Researchers can modify its phenethyl and isoxazole groups to create diverse analogs with varying pharmacological properties.
Neuropharmacology and Neurological Disorders
Given MIPEP’s structural resemblance to neurotransmitters, it holds promise in neuropharmacology:
- Monoamine Transporters : Carroll et al. synthesized MIPEP analogs and evaluated their ability to inhibit radioligand binding at monoamine transporters (dopamine, serotonin, and norepinephrine). These transporters play crucial roles in mood regulation and neurological disorders. Selective modulation of these transporters could have therapeutic implications .
Synthetic Methodology and Organic Chemistry
MIPEP’s synthesis and reactivity offer insights into organic chemistry:
Metal-Free Synthetic Routes: Traditional methods for isoxazole synthesis involve metal catalysts (e.g., Cu(I) or Ru(II)). However, metal-catalyzed reactions suffer from drawbacks like high costs, toxicity, and waste generation. Researchers have explored alternate metal-free routes for isoxazole synthesis, including MIPEP derivatives .
Materials Science and Nanotechnology
MIPEP derivatives may find applications in materials science:
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 32680–32705. DOI: 10.1039/D1RA04624A Carroll, F. I., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs: A review. Medicinal Chemistry Research, 27(7), 1614–1630. DOI: 10.1007/s00044-018-2152-6 [3+2] Cycloaddition of Tosylmethyl Isocyanide (TosMIC) and Styrylisoxazoles. Molecules, 22(7), 1131. [DOI: 10.3390/molecules22071131](https://
Safety and Hazards
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The focus of future research could be on the development of eco-friendly synthetic strategies and the exploration of the therapeutic potential of isoxazole derivatives .
properties
IUPAC Name |
1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-12-15(21-19-13)8-5-10-17-16(20)18-11-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQKLYSKQZQDBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2417416.png)
![tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2417420.png)

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)

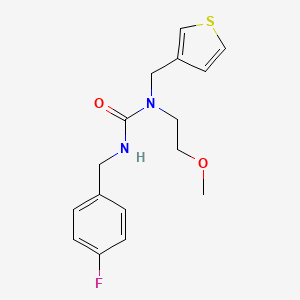

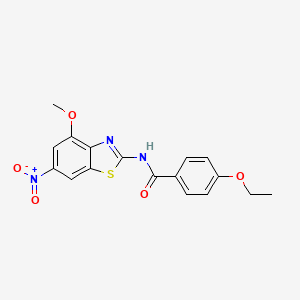

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)
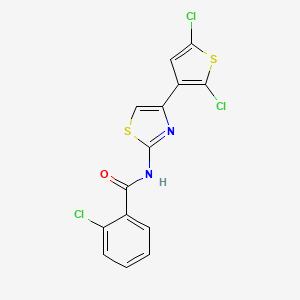
![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)
